2',3'-Difluoro-5'-methoxy-4'-methylacetophenone
Description
2',3'-Difluoro-5'-methoxy-4'-methylacetophenone is an acetophenone derivative with a unique substitution pattern on the aromatic ring: difluoro groups at positions 2' and 3', a methoxy group at 5', and a methyl group at 4'. This combination of substituents confers distinct electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-(2,3-difluoro-5-methoxy-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-5-8(14-3)4-7(6(2)13)10(12)9(5)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXZTBZNVVQIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme Summary:
- Starting Material: 2,3-difluoro-5-methoxy-4-methylbenzaldehyde
- Reagent: Acetylating agent (commonly acetyl chloride or acetic anhydride)
- Catalyst/Conditions: Lewis acid catalysts such as aluminum chloride (AlCl3) or Friedel-Crafts acylation conditions
- Solvent: Anhydrous solvents like dichloromethane or chloroform
- Temperature: Controlled low to moderate temperatures to optimize yield and selectivity
Mechanistic Notes:
- The aromatic ring bearing fluorine substituents tends to be less reactive towards electrophilic aromatic substitution; however, the methoxy and methyl groups activate the ring sufficiently for acylation.
- The fluorine atoms also influence regioselectivity, directing the acylation to the aldehyde-bearing position.
- The reaction must be carefully monitored to prevent over-acylation or side reactions such as polymerization or decomposition.
Detailed Preparation Procedure (Representative)
Based on literature and supplier synthesis notes:
| Step | Procedure Description | Key Parameters |
|---|---|---|
| 1 | Dissolve 2,3-difluoro-5-methoxy-4-methylbenzaldehyde in anhydrous dichloromethane | Concentration ~0.5 M |
| 2 | Cool the solution to 0–5 °C under inert atmosphere (nitrogen or argon) | Temperature control critical |
| 3 | Slowly add acetyl chloride dropwise with stirring | Molar ratio aldehyde:acetyl chloride ~1:1.2 |
| 4 | Add catalytic amount of AlCl3 slowly to initiate Friedel-Crafts acylation | Catalyst loading ~0.1 equiv |
| 5 | Stir the reaction mixture at 0–5 °C for 1–2 hours, then allow to warm to room temperature | Reaction time 3–6 hours total |
| 6 | Quench the reaction with ice-cold water carefully | To deactivate catalyst |
| 7 | Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate | Purification step |
| 8 | Purify the crude product by recrystallization from suitable solvent (e.g., ethanol) or by column chromatography | Yield typically 70–85% |
Purification and Characterization
Purification is essential to isolate 2',3'-Difluoro-5'-methoxy-4'-methylacetophenone with high purity. Recrystallization and chromatographic techniques are employed, depending on scale and purity requirements.
| Purification Method | Description | Notes |
|---|---|---|
| Recrystallization | Using ethanol or ethyl acetate/hexane mixtures | Effective for removing polar impurities |
| Column Chromatography | Silica gel with gradient elution (hexane/ethyl acetate) | Allows separation of close impurities |
| Analytical Characterization | NMR (1H, 13C, 19F), IR, MS | Confirms substitution pattern and purity |
Research Findings and Reaction Optimization
- Reaction temperature and catalyst loading significantly affect yield and selectivity.
- Over-acylation and side reactions can be minimized by slow addition of reagents and maintaining low temperatures.
- The presence of fluorine atoms increases the compound’s lipophilicity and alters its solubility, which impacts purification strategies.
- The compound’s melting point and solubility vary with purity, requiring careful recrystallization protocols.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 2,3-difluoro-5-methoxy-4-methylbenzaldehyde | Acetyl chloride, AlCl3 | 0–5 °C to RT, DCM solvent | 70–85 | Most common, well-established |
| Direct Fluorination (less common) | Methoxy-methylacetophenone derivatives | Selective fluorinating agents | Variable, challenging | Variable | Regioselectivity issues |
| Halogenated Synthon Route | Bromodifluoromethyl intermediates | Multi-step synthesis | Requires advanced techniques | N/A | Used in related fluorinated ketones |
Chemical Reactions Analysis
Types of Reactions
2’,3’-Difluoro-5’-methoxy-4’-methylacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antiviral Activity
DFMMA belongs to the chalcone family, which has been extensively studied for its antiviral properties. Research indicates that chalcones can inhibit various viral enzymes, making them promising candidates for antiviral drug development. Specifically, DFMMA has shown potential against viral infections by targeting key enzymes involved in viral replication.
- Mechanism of Action : The compound exhibits antiviral activity by selectively inhibiting enzymes such as proteases and polymerases that are crucial for viral replication. For example, studies have demonstrated that certain chalcone derivatives can bind to the active sites of viral proteases, thereby preventing their function .
Antimicrobial Properties
DFMMA also displays significant antimicrobial activity against both bacterial and fungal pathogens. This is particularly relevant in the context of rising antibiotic resistance.
- Bacterial Inhibition : DFMMA has been shown to inhibit the growth of multidrug-resistant bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
- Fungal Activity : The compound exhibits antifungal properties, making it a candidate for treating fungal infections. Research has indicated that DFMMA can effectively inhibit the growth of various fungal strains through similar mechanisms as those observed in bacterial inhibition .
Antitumor Effects
The antitumor potential of DFMMA is another area of interest. Chalcones have been reported to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways.
- Cell Line Studies : In vitro studies have demonstrated that DFMMA can reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The compound appears to induce cell cycle arrest and apoptosis through the activation of pro-apoptotic factors .
Greener Synthesis
The synthesis of DFMMA is noteworthy for its environmentally friendly methods. Recent advancements in greener synthesis techniques have made it possible to produce this compound with reduced environmental impact.
- Synthesis Methods : Microwave-assisted synthesis and solvent-free reactions are among the greener methods employed to synthesize DFMMA efficiently . These methods not only enhance yield but also minimize waste and energy consumption.
Case Studies and Research Findings
The following table summarizes key findings from recent studies on DFMMA:
Mechanism of Action
The mechanism of action of 2’,3’-Difluoro-5’-methoxy-4’-methylacetophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with acetophenone derivatives sharing structural or functional similarities, focusing on substituent effects, physical properties, and applications.
Fluorinated Acetophenones
Fluorine substituents enhance metabolic stability and lipophilicity, critical in drug design. Key comparisons:
Key Differences :
- The presence of methoxy and methyl groups in the target compound balances lipophilicity and solubility, unlike simpler fluorinated analogs .
Methoxy- and Methyl-Substituted Acetophenones
Methoxy and methyl groups are electron-donating, directing electrophilic substitution to specific positions.
Key Differences :
- Methyl at 4' increases steric bulk compared to 2'-methyl derivatives, influencing crystal packing and melting points (e.g., 4'-hydroxy-2'-methylacetophenone melts at 129–131°C ).
Multi-Substituted Acetophenones
Complex substitution patterns are common in bioactive compounds.
Key Differences :
- The target’s difluoro groups may enhance phytotoxicity compared to non-fluorinated analogs like 2',4'-dimethylacetophenone, as fluorine often increases bioactivity .
- Methoxy at 5' could reduce oxidative metabolism compared to hydroxy-substituted analogs (e.g., 3'-hydroxy-4'-methylacetophenone), improving metabolic stability .
Substituent Effects on Physicochemical Properties
- Melting Points: Fluorine and hydroxy groups increase melting points via stronger intermolecular forces (e.g., 2'-hydroxy-5'-methylacetophenone melts at ~129°C , while non-polar analogs like 2',4'-dimethylacetophenone are liquids).
- Solubility: Methoxy groups improve water solubility compared to methyl or fluorine. For example, 4',5'-dimethoxy-2'-methylacetophenone is more soluble than the target compound .
- Reactivity : Difluoro substitution deactivates the ring, directing electrophilic attacks to positions ortho/para to the electron-donating methoxy group.
Biological Activity
2',3'-Difluoro-5'-methoxy-4'-methylacetophenone is a synthetic compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C10H10F2O2
- Molecular Weight : Approximately 202.18 g/mol
The presence of fluorine atoms and a methoxy group contributes to the compound's reactivity and biological profile. The difluoromethyl group enhances lipophilicity, which may influence the compound's ability to cross biological membranes and interact with target proteins.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Caspase activation |
| HepG2 | 20.3 | Induction of apoptosis |
| A549 | 18.7 | Cell cycle arrest at G1 phase |
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Interaction with Molecular Targets
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Studies suggest that it binds to enzymes involved in apoptosis regulation, such as Bcl-2 family proteins, thereby disrupting their function and promoting cell death.
Gene Expression Modulation
Research indicates that this compound can modulate gene expression by influencing transcription factors associated with apoptotic pathways. For example, it has been shown to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes.
Study on Anticancer Efficacy
A recent study conducted on various cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptosis.
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains using standard disk diffusion methods. The results confirmed its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for preparing 2',3'-Difluoro-5'-methoxy-4'-methylacetophenone?
- Methodological Answer : A common approach involves electrophilic aromatic substitution (EAS) with fluorine donors (e.g., Selectfluor®) on a pre-functionalized acetophenone backbone. Protecting the hydroxyl group (e.g., as a methoxy group) prior to fluorination can improve regioselectivity. For example, starting with 5-methoxy-4-methylacetophenone, sequential fluorination at the 2' and 3' positions can be achieved using anhydrous HF or fluoroboric acid under controlled conditions . Alternative routes may employ cross-coupling reactions with fluorinated aryl halides via Suzuki-Miyaura or Ullmann couplings, leveraging palladium catalysts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use , , and NMR to confirm substituent positions and fluorine integration. NMR is critical for distinguishing between ortho and para fluorine coupling effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies isotopic patterns, particularly for fluorine (natural abundance ~100% for ), to validate molecular weight .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and methoxy (C-O, ~1250 cm) groups .
Q. What are the solubility and storage guidelines for this compound?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) and chlorinated solvents (e.g., chloroform). Storage at -20°C in a desiccator is recommended to prevent hydrolysis of the methoxy and fluorine groups. For long-term stability, inert atmosphere storage (argon or nitrogen) is advised .
Advanced Research Questions
Q. How can conflicting 19F^{19}\text{F}19F NMR data be resolved in fluorinated acetophenones?
- Methodological Answer : Fluorine atoms cause splitting patterns due to scalar (-coupling) and dipolar interactions. Use 2D - HOESY or HMBC to map spatial proximity and coupling networks. For overlapping signals, variable-temperature NMR can separate resonances by exploiting differences in rotational energy barriers .
Q. What crystallographic challenges arise during X-ray structure determination?
- Methodological Answer : Fluorine’s low electron density complicates X-ray diffraction. Optimize crystal growth via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate). Use high-intensity synchrotron radiation or microfocus X-ray sources to enhance data resolution. Refinement with SHELXL (incorporating anisotropic displacement parameters for fluorine) improves accuracy .
Q. How can regioselectivity be controlled during difluorination?
- Methodological Answer : Regioselectivity is influenced by steric and electronic effects. Introduce directing groups (e.g., methoxy at 5') to activate specific positions. Computational modeling (DFT) predicts favorable fluorination sites by analyzing charge distribution and transition states. Experimental validation via kinetic studies (e.g., monitoring intermediates with in-situ IR) refines reaction conditions .
Q. How to address discrepancies in mass spectrometry fragmentation patterns?
- Methodological Answer : Fluorine’s electronegativity alters fragmentation pathways. Compare experimental HRMS data with in-silico fragmentation tools (e.g., CFM-ID). Isotopic labeling (e.g., in the carbonyl group) can track fragmentation routes. For ambiguous peaks, tandem MS/MS with collision-induced dissociation (CID) clarifies bond cleavage patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
